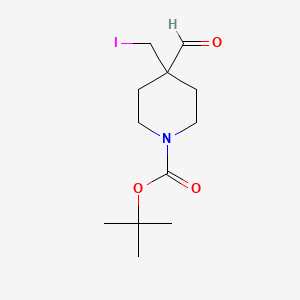

tert-Butyl4-formyl-4-(iodomethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-formyl-4-(iodomethyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a formyl (-CHO) substituent, and an iodomethyl (-CH₂I) group at the 4-position of the piperidine ring. This compound is structurally significant due to its dual functionalization (formyl and iodomethyl groups), which enables diverse reactivity in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and as a precursor for radiopharmaceuticals .

Properties

IUPAC Name |

tert-butyl 4-formyl-4-(iodomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20INO3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVUSQKSTDVRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CI)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl4-formyl-4-(iodomethyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction using reagents such as formic acid or formyl chloride.

Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through a halogenation reaction using reagents like iodomethane.

Formation of the tert-Butyl Ester: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl4-formyl-4-(iodomethyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides can be used under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-formyl-4-(iodomethyl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of complex molecules. Its unique structure allows for various transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The iodomethyl group provides enhanced reactivity compared to other halogenated analogs, facilitating nucleophilic substitution reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be utilized in the synthesis of drugs targeting specific biological pathways, including enzyme inhibitors and receptor modulators. Its ability to form covalent bonds with proteins positions it as a candidate for drug development aimed at neurological disorders and other conditions.

Biological Research

The compound's interactions with biological macromolecules make it suitable for studying enzyme inhibitors and receptor modulators. Its role in modulating biochemical pathways suggests potential applications in treating diseases characterized by protein dysregulation. For instance, it may act as an inhibitor of the NLRP3 inflammasome, which is crucial in inflammatory responses.

Recent studies indicate that derivatives of piperidine compounds exhibit significant biological activities. Although specific data on tert-butyl 4-formyl-4-(iodomethyl)piperidine-1-carboxylate is limited, its structural similarities suggest potential antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. This potential stems from its ability to modulate cellular pathways involved in inflammation and infection response.

Pharmacological Applications

The compound's structure suggests applications in drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). These small molecules selectively degrade specific proteins within cells, which could be beneficial for treating diseases characterized by protein dysregulation. Such innovative approaches are currently being explored to enhance drug efficacy and reduce side effects associated with traditional therapies .

Mechanism of Action

The mechanism of action of tert-Butyl4-formyl-4-(iodomethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where it is metabolized into an active form that interacts with molecular targets such as enzymes or receptors. The iodomethyl group can facilitate the formation of covalent bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood by comparing it to analogous piperidine derivatives. Key comparisons include:

Key Observations :

- Iodine vs. Bromine : The iodine in tert-butyl 4-(iodomethyl)piperidine-1-carboxylate provides superior leaving-group ability in nucleophilic substitutions compared to bromine analogs, enhancing utility in radiopharmaceutical synthesis (e.g., I-125 labeling) .

- Formyl Group Utility: The formyl group distinguishes the target compound from amino- or acetyl-substituted analogs, enabling its use in condensation reactions (e.g., hydrazone formation for PROTACs) .

Physicochemical Properties

| Property | Target Compound | tert-Butyl 4-formylpiperidine-1-carboxylate | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate |

|---|---|---|---|

| Molecular Weight | 325.19 g/mol | 213.28 g/mol | 278.19 g/mol |

| Polar Surface Area | 40.5 Ų | 46.2 Ų | 40.5 Ų |

| Lipophilicity (LogP) | ~3.1 (estimated) | ~1.8 | ~2.5 |

| Reactivity | High (Iodine-mediated coupling) | Moderate (Aldehyde-specific reactions) | Moderate (Bromine-mediated alkylation) |

Insights :

- Bromine analogs exhibit lower leaving-group propensity than iodine, limiting their use in metal-catalyzed reactions .

Biological Activity

tert-Butyl 4-formyl-4-(iodomethyl)piperidine-1-carboxylate (CAS No. 145508-94-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H20INO2

- Molecular Weight : 325.19 g/mol

- Structure : The compound features a piperidine ring with a formyl group and an iodomethyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of tert-butyl 4-formyl-4-(iodomethyl)piperidine-1-carboxylate has been explored in various studies, particularly regarding its potential as an antimicrobial agent and its role in targeted protein degradation.

Antimicrobial Activity

Recent investigations have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against various strains of bacteria, including Mycobacterium tuberculosis . Although specific data for tert-butyl 4-formyl-4-(iodomethyl)piperidine-1-carboxylate is limited, the structural similarities suggest potential efficacy.

The mechanism by which piperidine derivatives exert their biological effects often involves modulation of cellular pathways. For example, some compounds have been shown to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition can lead to reduced interleukin-1 beta (IL-1β) release from macrophages, thereby mitigating inflammation .

Case Studies and Research Findings

Pharmacological Applications

The compound's structure suggests potential applications in drug development, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. This approach utilizes small molecules to selectively degrade specific proteins within cells, which could be beneficial for treating diseases characterized by protein dysregulation .

Q & A

Q. What are the recommended synthesis strategies for tert-Butyl 4-formyl-4-(iodomethyl)piperidine-1-carboxylate, and how can reaction intermediates be optimized?

Methodological Answer: A multi-step approach is typically employed for synthesizing this compound:

Core Piperidine Formation : Start with Boc-protected piperidine derivatives. For example, iodomethyl groups can be introduced via nucleophilic substitution using methyl iodide or via halogen exchange reactions under controlled conditions .

Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 4-position. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) to avoid over-oxidation .

Purification : Silica gel chromatography (gradient elution with 10–30% ethyl acetate in hexane) isolates the product. Yield optimization requires strict temperature control (–20°C during iodomethylation to minimize byproducts) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Look for the tert-butyl singlet at δ 1.4–1.5 ppm, formyl proton at δ 9.8–10.0 ppm (singlet), and iodomethyl protons as a triplet near δ 3.2–3.5 ppm .

- ¹³C NMR : Confirm the Boc carbonyl at ~155 ppm and formyl carbon at ~195 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to C₁₂H₂₀INO₃ (calc. 345.05) .

- X-ray Crystallography : Use SHELXL for refinement if single crystals are obtained. Key metrics: R-factor <5%, bond length deviations <0.02 Å .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (e.g., P95) if airborne particles are generated during weighing .

- Ventilation : Conduct reactions in a fume hood with ≥100 ft/min face velocity. Avoid water contact (risk of HI release from iodomethyl group) .

- Spill Management : Absorb with vermiculite, dispose as halogenated waste .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting of formyl signals) be resolved?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in the piperidine ring can split formyl signals. Use variable-temperature NMR (VT-NMR) from 25°C to –40°C to observe coalescence .

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra. Polar solvents may stabilize specific conformers, simplifying splitting .

- DFT Calculations : Optimize molecular geometries using Gaussian09 and simulate NMR shifts with GIAO method. Deviations >0.3 ppm suggest misassignment .

Q. What mechanistic insights explain the instability of the iodomethyl group under basic conditions?

Methodological Answer:

- Elimination Pathways : The iodomethyl group undergoes β-elimination in the presence of strong bases (e.g., NaOH), forming a double bond and releasing HI. Monitor via GC-MS for alkene byproducts (retention time ~8.2 min) .

- Kinetic Studies : Conduct pseudo-first-order experiments with varying pH (8–12). Plot ln([compound]₀/[compound]ₜ) vs. time; slope = kobs. Activation energy (Eₐ) ~45 kJ/mol indicates a concerted mechanism .

Q. How can this compound serve as a precursor in medicinal chemistry applications?

Methodological Answer:

- Cross-Coupling Reactions : The iodomethyl group participates in Suzuki-Miyaura couplings (e.g., with arylboronic acids, Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) to introduce hydrophobic moieties .

- Reductive Amination : The formyl group reacts with primary amines (e.g., benzylamine, NaBH₃CN) to yield secondary amines. Optimize molar ratios (1:1.2 aldehyde:amine) to avoid over-alkylation .

- Biological Screening : Test derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values <1 μM suggest therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.